N-Methyl-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide, 95%
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Overview
Description
“N-Methyl-3-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzenesulfonamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of acylhydrazide with various aromatic acids in POCl3 under reflux conditions . Another method involves cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions. For instance, they can be prepared by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a brown solid with a melting point of 133–135°C . Another compound was reported as a white solid with a melting point of 106.6–108.1 °C .Mechanism of Action
Safety and Hazards
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on designing new chemical entities with potential anti-infective activity .
Properties
IUPAC Name |
N-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-12-13-10(16-7)8-4-3-5-9(6-8)17(14,15)11-2/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXLWRKCNBMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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